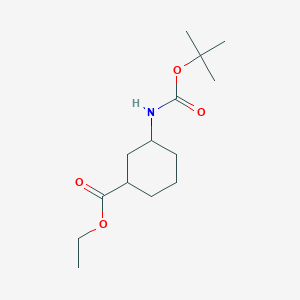

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The reaction conditions often involve the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with the resulting product being a clear, colorless to pale yellow liquid at room temperature .

Analyse Chemischer Reaktionen

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester is widely used in scientific research, particularly in:

Biology: It is used in the study of enzyme-substrate interactions and protein folding.

Medicine: This compound is involved in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.

Wirkmechanismus

The mechanism of action of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during chemical synthesis, allowing for selective reactions at other functional groups. This compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the desired conformation of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester include:

cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid: This compound lacks the ethyl ester group but shares similar protective properties.

tert-Butoxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share the Boc protecting group.

The uniqueness of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester lies in its specific structural configuration, which provides distinct reactivity and stability compared to other Boc-protected compounds.

Biologische Aktivität

Cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester (CAS Number: 1240164-14-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protective group on the amino group, which enhances its stability and solubility in organic solvents. The structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Synthesis

The synthesis of cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester has been documented in literature. It typically involves the reaction of cyclohexanecarboxylic acid derivatives with tert-butoxycarbonyl anhydride in the presence of suitable catalysts. The purity and identity of synthesized compounds are confirmed using techniques such as NMR spectroscopy and IR spectroscopy .

Research indicates that cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester acts as an analogue of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This compound has been shown to inhibit GABA uptake, which may have implications for treating neurological disorders .

Case Studies and Research Findings

- GABA Uptake Inhibition : A study demonstrated that derivatives of GABA, including cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid, significantly inhibit GABA uptake in neuronal cultures. This suggests potential therapeutic applications in conditions characterized by GABAergic dysfunction .

- Cyclic Peptides : The compound has been incorporated into cyclic peptides, enhancing their stability and bioactivity. These peptides exhibit promising activity against various biological targets, including cancer cells .

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to cis-3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid may offer neuroprotective effects by modulating neurotransmitter levels and reducing excitotoxicity in neuronal models .

Table 1: Summary of Biological Activities

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 286.37 g/mol |

| Purity | ≥ 97% |

| Synthesis Method | Reaction with tert-butoxycarbonyl anhydride |

Eigenschaften

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJJXVKJXFKALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.